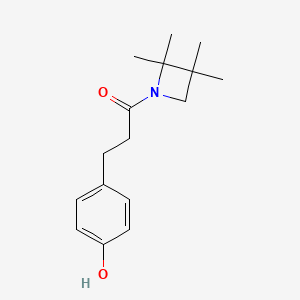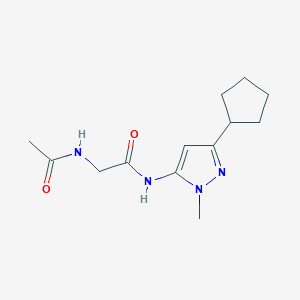![molecular formula C16H19F3N2O3 B7648396 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various disciplines.
作用機序
The exact mechanism of action of 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has been found to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the activation of various signaling pathways. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, there are some limitations to the use of this compound in laboratory experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, including the development of new drugs based on its structure, the investigation of its effects on other neurological disorders, and the exploration of its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
合成法
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenylpiperazine with propionyl chloride, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride, followed by the reaction with sodium methoxide. The synthesis of this compound can also be achieved using a one-pot reaction method, which involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride and sodium methoxide in a single step.
科学的研究の応用
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has been found to exhibit potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
特性
IUPAC Name |
4-(2-propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-2-9-24-10-13(22)21-8-7-20-15(23)14(21)11-5-3-4-6-12(11)16(17,18)19/h3-6,14H,2,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPRFJWJMBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCNC(=O)C1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)